molecular formula C14H21N3O5S2 B2989750 Ethyl 4-methyl-2-(1-(methylsulfonyl)piperidine-2-carboxamido)thiazole-5-carboxylate CAS No. 1214838-74-0

Ethyl 4-methyl-2-(1-(methylsulfonyl)piperidine-2-carboxamido)thiazole-5-carboxylate

Cat. No.: B2989750
CAS No.: 1214838-74-0
M. Wt: 375.46
InChI Key: MEAZLHCXBQWMRZ-UHFFFAOYSA-N
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Description

This compound is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives is an important task of modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines has been a focus of recent scientific literature .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical and Chemical Properties Analysis

The empirical formula of the compound is C9H17NO4S . Its molecular weight is 235.30 .

Scientific Research Applications

Anticancer Potential

Ethyl 4-methyl-2-(1-(methylsulfonyl)piperidine-2-carboxamido)thiazole-5-carboxylate and its derivatives have been explored for their anticancer properties. For example, the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole evaluated as potential anticancer agents showed promising results against cancer cell lines, with some compounds demonstrating strong anticancer activity relative to doxorubicin, indicating a potential pathway for the development of new anticancer medications (Rehman et al., 2018).

Antimicrobial Activity

Additionally, this compound has been a precursor in the synthesis of hybrid molecules with significant biological activities. Research into microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties revealed that some synthesized compounds possess good to moderate antimicrobial activity against various microorganisms, further highlighting the compound's utility in developing new antibacterial and antifungal agents (Başoğlu et al., 2013).

Antibacterial Potentials

The synthesis and evaluation of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus for antibacterial activity revealed moderate inhibitors against various bacterial strains, suggesting a potential for the development of new antibacterial agents (Iqbal et al., 2017).

Treatment of Complex Diseases

Exploring N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines highlighted the possibility of designing selective 5-HT7 receptor ligands or multifunctional agents for treating complex diseases. This research found potent and selective 5-HT7 receptor antagonists, demonstrating antidepressant-like and pro-cognitive properties in vivo, which could be valuable for treating CNS disorders (Canale et al., 2016).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, piperidine derivatives have been studied for their potential pharmacological applications .

Future Directions

Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . The development of novel piperidine-based compounds can potentially lead to the discovery of new drugs .

Properties

IUPAC Name

ethyl 4-methyl-2-[(1-methylsulfonylpiperidine-2-carbonyl)amino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O5S2/c1-4-22-13(19)11-9(2)15-14(23-11)16-12(18)10-7-5-6-8-17(10)24(3,20)21/h10H,4-8H2,1-3H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAZLHCXBQWMRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2CCCCN2S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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